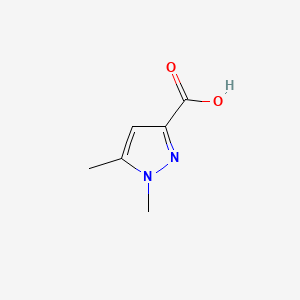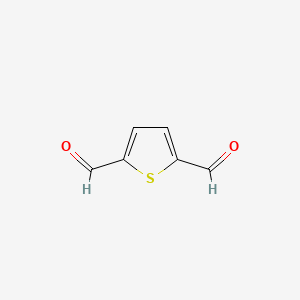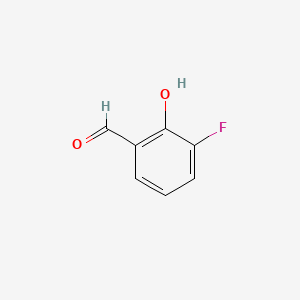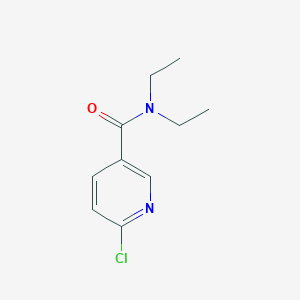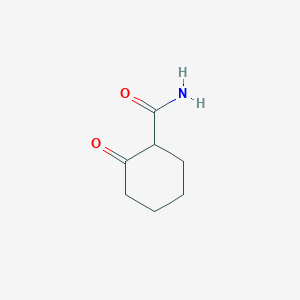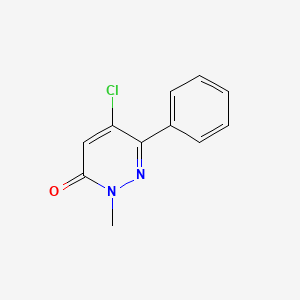![molecular formula C16H9FO2 B1297062 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- CAS No. 16210-64-3](/img/structure/B1297062.png)
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- is a chemical compound with the molecular formula C16H9FO2. It belongs to the class of indandione derivatives and is also known as 4-Fluoro-3-(4-phenyl-1H-inden-2-ylidene)-2H-chromen-2-one. This compound contains a total of 30 bonds, including 21 non-H bonds, 15 multiple bonds, 1 rotatable bond, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 2 ketones (aromatic) .
Molecular Structure Analysis
The 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- molecule consists of 9 Hydrogen atoms, 16 Carbon atoms, 2 Oxygen atoms, and 1 Fluorine atom, making a total of 28 atoms . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Study
1H-Indene-1,3(2H)-dione derivatives have been studied for their molecular structure and vibrational characteristics. For instance, studies on 1H-indene-1,3(2H)-dione and its derivatives using density functional theory calculations reveal insights into their equilibrium geometries, harmonic frequencies, and reactivity. Such research is foundational for understanding the chemical and physical properties of these compounds, which could have various applications in material science and pharmaceuticals (Prasad et al., 2010).
Photophysical Properties
1H-Indene-1,3(2H)-dione derivatives exhibit unique photophysical properties. Research on derivatives like 2-methylene-1H-indene-1,3(2H)-dione demonstrates their potential in applications like cell imaging, piezochromism, and acidochromism. Such properties are particularly relevant for designing advanced materials and sensors (Lei et al., 2016).
Crystallography and Synthesis
The crystal structure analysis of 1H-indene-1,3(2H)-dione derivatives provides essential data for the synthesis and design of new materials. For example, studies have determined the crystal structures of various derivatives, contributing to a better understanding of their chemical behavior and potential for synthesis (Poorheravi et al., 2007).
Antiviral Activity
Some derivatives of 1H-Indene-1,3(2H)-dione have demonstrated potential antiviral activity. Research into the structure of these compounds and their derivatives can lead to new insights into their potential therapeutic applications (Scapini et al., 1975).
Quantum Chemistry and Reactivity
Quantum chemical studies, such as Raman and FTIR vibrational analysis, of 1H-indene-1,3(2H)-dione derivatives, like 2-phenyl-1H-indene-1,3(2H)-dione, help understand their reactivity and electronic properties. This is crucial for their potential application in designing new pharmaceuticals and materials (Pathak et al., 2012).
Synthesis and Chemical Reactions
Studies also focus on the synthesis of indenodihydropyridines and indenopyridine compounds using 1H-indene-1,3(2H)-dione derivatives. Such research aids in the development of new synthetic methods and potentially bioactive compounds (Luo et al., 2019).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHDCJLDOHEKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327278 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
CAS RN |
16210-64-3 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
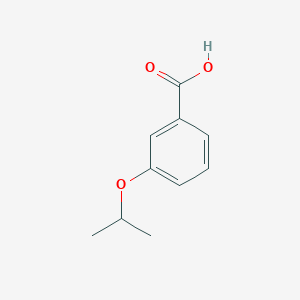
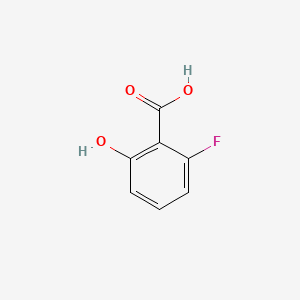


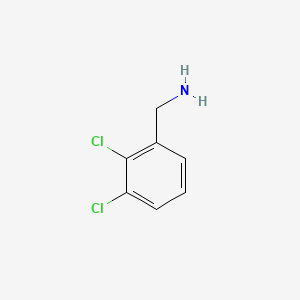
![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
